N-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-methylbenzenesulfonamido)acetamide
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Overview
Description
- It is a derivative of acetamide, containing a methyl group and a 4-methoxyphenyl group.
- The compound’s structure consists of an acetamide backbone with a 4-methoxyphenyl substituent and a sulfonamide group.
N-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-methylbenzenesulfonamido)acetamide: .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods, including condensation reactions and sulfonamide formation.
Reaction Conditions: Specific conditions depend on the chosen synthetic route.
Industrial Production: Information on industrial-scale production methods is limited, but it may be synthesized in research or pharmaceutical laboratories.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: May have applications in drug development due to its structural features.
Industry: Limited information, but it could be explored for industrial applications.
Mechanism of Action
- The compound’s mechanism of action depends on its specific biological target.
- Further research is needed to elucidate its precise effects and molecular pathways.
Comparison with Similar Compounds
Similar Compounds: Methacetin (N-acetyl-p-methoxyaniline) , which shares the 4-methoxyphenyl moiety.
Uniqueness: The sulfonamide group and the oxadiazole ring distinguish it from other analogs.
Remember that this compound’s applications and mechanisms are still areas of ongoing research, and further studies are necessary to fully understand its potential
Properties
Molecular Formula |
C20H22N4O5S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C20H22N4O5S/c1-14-4-10-17(11-5-14)30(26,27)24(2)13-18(25)21-12-19-22-20(23-29-19)15-6-8-16(28-3)9-7-15/h4-11H,12-13H2,1-3H3,(H,21,25) |
InChI Key |
RFGNEYRYDRHKHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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